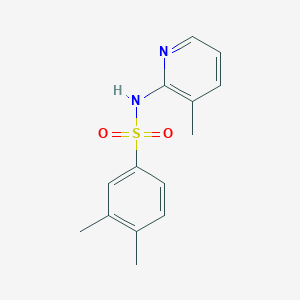![molecular formula C19H24ClNO2 B5465350 N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride](/img/structure/B5465350.png)
N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride, also known as ALEPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ALEPH is a member of the phenethylamine class of compounds, which are known for their psychoactive properties. However, ALEPH is unique in that it has been found to possess a range of non-psychoactive properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride is not fully understood, but it is believed to act as an SSRA by binding to the serotonin transporter (SERT) and causing the release of serotonin. This leads to an increase in serotonin levels in the brain, which can have a range of effects on mood, appetite, and sleep.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its SSRA activity, this compound has been found to act as a dopamine transporter (DAT) inhibitor, which means that it can increase dopamine levels in the brain. This compound has also been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high level of purity, which makes it suitable for use in pharmacological studies. However, there are also limitations to its use. This compound is a relatively new compound, and its effects on humans are not fully understood. Additionally, the compound's psychoactive properties may make it difficult to study in a laboratory setting.
Orientations Futures
There are several potential future directions for research into N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride. One area of interest is the compound's potential use as an antidepressant. Studies have shown that this compound has antidepressant-like effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the compound's potential use in the treatment of neurodegenerative diseases. This compound's antioxidant properties make it a promising candidate for further investigation in this area. Finally, research into the compound's potential use as a dopamine transporter inhibitor could lead to the development of new treatments for conditions such as Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride is a complex process that involves several steps. The first step involves the reaction of 4-allyloxybenzyl chloride with 4-methoxyphenylacetone to form N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)propan-1-amine. This intermediate is then reacted with hydrochloric acid to produce this compound hydrochloride.
Applications De Recherche Scientifique
N-[4-(allyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine hydrochloride has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One area of research has focused on the compound's ability to act as a selective serotonin releasing agent (SSRA), which means that it increases the levels of serotonin in the brain. This property has led to investigations into the compound's potential use as an antidepressant.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-14-22-19-10-6-17(7-11-19)15-20-13-12-16-4-8-18(21-2)9-5-16;/h3-11,20H,1,12-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOVFFZFKZFWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-3-ethyl-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5465267.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5465268.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5465281.png)
![[1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5465289.png)

![6-tert-butyl-4-{4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5465306.png)
![2,5-bis[4-(allyloxy)-3-methoxybenzylidene]cyclopentanone](/img/structure/B5465314.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5465322.png)
![methyl 2-{5-[2-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5465329.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5465336.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5465346.png)


![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5465373.png)